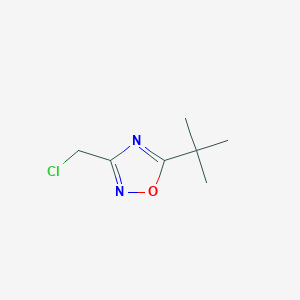

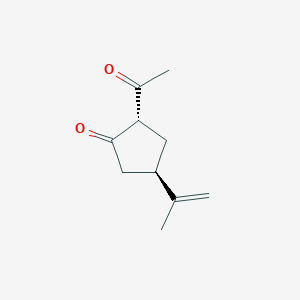

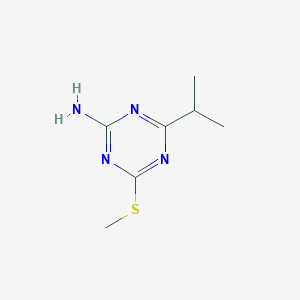

4-异丙基-6-(甲硫基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine does not have direct synthesis information in the available literature. However, studies on related triazine compounds provide insights into possible synthetic routes. For instance, the synthesis of derivatives involving triazine rings typically involves condensation reactions, nucleophilic substitutions, and cyclization processes (Kunishima et al., 1999). These methods could be adapted for synthesizing 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, considering the specific substituents involved.

Molecular Structure Analysis

Detailed molecular structure analysis or direct studies on 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are not readily available. Nonetheless, the structural features of triazine derivatives, such as regioselectivity in substitutions and cyclization reactions, highlight the significance of the triazine core's electronic and steric effects (Sanemitsu et al., 1983). These aspects are crucial for understanding the reactivity and interaction of functional groups in the molecule.

Chemical Reactions and Properties

The chemical behavior of triazine derivatives, including reactions like amination, esterification, and nucleophilic substitutions, provides a foundation for understanding the chemical properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine. Studies have shown that triazine compounds engage in diverse chemical reactions, which are influenced by their substituents (Kunishima et al., 1999). These reactions are essential for the functionalization and application of triazine-based compounds in various domains.

Physical Properties Analysis

While specific data on the physical properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are not provided in the literature, the physical properties of triazine derivatives generally include their solubility, melting points, and thermal stability. These properties are influenced by the nature of the substituents on the triazine ring, indicating that the isopropyl and methylthio groups in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine would play a significant role in its physical behavior.

Chemical Properties Analysis

The chemical properties of triazine derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and their participation in ring-opening reactions. The presence of specific functional groups such as isopropyl and methylthio in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine would affect its reactivity patterns, including acid-base behavior and interactions with reagents that target sulfur-containing compounds (Kunishima et al., 1999).

科学研究应用

杂环化合物及其生物学意义

三嗪类化合物,包括4-异丙基-6-(甲硫基)-1,3,5-三嗪-2-胺等化合物,是一类具有重要药物化学意义的杂环化合物。它们在不同模型中展现出广泛的生物活性,包括抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎症和其他药理活性。三嗪核被认为是未来药物开发的核心结构,因为它具有强大的药理活性 (Verma, Sinha, & Bansal, 2019)。

有机合成中的氨基-1,2,4-三唑

氨基-1,2,4-三唑是精细有机合成行业中的基础原料,有助于生产农业产品、药品、染料、高能材料和防腐添加剂。这些化合物已经实现了各种杀虫剂、杀菌剂、植物生长调节剂和具有抗缺血作用的心脏药物的大规模生产。其应用的多样性突显了4-异丙基-6-(甲硫基)-1,3,5-三嗪-2-胺衍生物在各个行业和医药领域的重要性 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。

环保合成和环境应用

已经探索了1,2,4-三嗪衍生物的环保合成,包括4-异丙基-6-(甲硫基)-1,3,5-三嗪-2-胺,以减少环境影响。自1950年以来,这些化合物已经在文献中有所报道,评论和出版物讨论了它们的化学和应用,突显了它们在创造可持续和环保化学过程中的重要性 (Rani & Kumari, 2020)。

化学反应性和生物活性

近年来,人们对功能化的3-硫代-1,2,4-三嗪-5-酮及其衍生物的合成产生了浓厚兴趣,因为它们在药物、药理学和生物学应用中具有重要意义。这些化合物展示了多样的生物评价,包括抗癌、抗HIV、抗微生物活性以及它们的酶效应,展示了三嗪衍生物在药物开发和作为生物活性系统中的治疗潜力 (Makki, Abdel-Rahman, & Alharbi, 2019)。

属性

IUPAC Name |

4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQDMBNITJVBLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)SC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381927 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

CAS RN |

175204-55-4 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)